Fludrocortisone is a synthetic mineralocorticoid used in conjunction with [hydrocortisone] to replace missing endogenous corticosteroids in patients with adrenal insufficiency. It is functionally similar to [aldosterone], the body's primary endogenous mineralocorticoid, and is structurally analogous to [cortisol], differing only by a fluorine atom at the 9-position of the steroid structure - this fluorination is thought to be crucial to fludrocortisone's significant mineralocorticoid potency.
Fludrocortisone is a synthetic corticosteroid with antiinflammatory and antiallergic properties. Fludrocortisone is a mineralocorticoid receptor and glucocorticoid receptor agonist that binds to cytoplasmic receptors, translocates to the nucleus and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2. This prevents the release of arachidonic acid, a precursor to prostaglandins and leukotrienes, both important mediators in the pro-inflammatory response mechanism. In addition, this agent exerts its mineralocorticoid effect on the distal tubules and collecting ducts of the kidney by inducing permease, an enzyme that regulates Na+ permeability in cells, thereby enhancing Na+ reabsorption and water retention as well as increasing K+, H+ excretion.
A synthetic mineralocorticoid with anti-inflammatory activity.
See also: Fludrocortisone Acetate (active moiety of).
Fludrocortisone
CAS No.: 127-31-1
Cat. No.: VC21351444
Molecular Formula: C21H29FO5
Molecular Weight: 380.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 127-31-1 |
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Molecular Formula | C21H29FO5 |
Molecular Weight | 380.4 g/mol |
IUPAC Name | (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 |
Standard InChI Key | AAXVEMMRQDVLJB-BULBTXNYSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F |
SMILES | CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Appearance | White to Off-White Solid |
Colorform | Crystals |
Melting Point | 208-212°C |
Pharmacology and Mechanism of Action
Fludrocortisone exerts its effects through multiple mechanisms, primarily mediated through binding to mineralocorticoid receptors with high affinity and specificity.
Receptor Binding Profile
Fludrocortisone acts on multiple steroid receptors with varying affinities:
Receptor Type | Action | Relative Potency |
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Mineralocorticoid receptor | Agonist | 200-400× greater than cortisol |
Glucocorticoid receptor | Agonist | 5-10× greater than cortisol |
Androgen receptor | Inhibitor | Limited data available |
The compound demonstrates remarkable selectivity for mineralocorticoid receptors while maintaining some glucocorticoid activity, making it useful in conditions requiring both types of effects .
Physiological Effects
Fludrocortisone's primary action involves promoting sodium and water retention while enhancing potassium excretion. Specifically, it:
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Increases sodium ion and water transport into plasma by binding to aldosterone receptors
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Elevates blood pressure through these electrolyte-modulating effects
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May sensitize vasculature to angiotensin II and norepinephrine
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With chronic use, maintains blood pressure-raising effects through increased peripheral vascular resistance, even after plasma volume normalizes
The compound acts primarily on the distal tubule of the kidney, where it increases the density of epithelial sodium channels (ENaC) in the apical membrane and Na⁺-K⁺-ATPase pumps on the basolateral side, enhancing sodium reabsorption .
Clinical Applications and Indications
Fludrocortisone has established therapeutic applications in several clinical conditions, with varying levels of evidence supporting its use.
Adrenal Insufficiency
Fludrocortisone is indicated as partial replacement therapy for primary and secondary adrenocortical insufficiency in Addison's disease . In these conditions, it replaces the missing mineralocorticoid activity that would normally be provided by endogenous aldosterone, helping maintain electrolyte balance and blood pressure.
Salt-Losing Syndromes
Another established indication is for the treatment of salt-losing adrenogenital syndrome . In this condition, congenital adrenal hyperplasia leads to impaired aldosterone synthesis, resulting in sodium wasting and potentially life-threatening electrolyte imbalances that fludrocortisone can help correct.
Septic Shock
Recent research suggests potential benefits when fludrocortisone is combined with hydrocortisone in the management of septic shock. A systematic review and network meta-analysis found that this combination was associated with lower risk of all-cause mortality compared to either placebo or hydrocortisone alone, though direct evidence comparing the combination to hydrocortisone monotherapy remains limited .
Dosage and Administration
Dosing regimens for fludrocortisone vary based on indication and patient characteristics:
Indication | Typical Dosage | Administration Notes |
---|---|---|
Adrenocortical insufficiency | 0.1 mg daily | Preferably administered with cortisone (10-37.5 mg daily) or hydrocortisone (10-20 mg daily) in divided doses |
Salt-losing adrenogenital syndrome | 0.1-0.2 mg daily | May require adjustment based on clinical response |
Orthostatic hypotension | Varies by study | Optimal dosing not well-established due to limited evidence |
The medication is administered orally, with absorption being rapid and complete following ingestion .
Pharmacokinetics
Metabolism and Excretion
The 9α-fluorination of fludrocortisone significantly simplifies its metabolism compared to other corticosteroids. This structural feature appears to confer "protection" from 11β-oxidation by 11-hydroxysteroid dehydrogenases, which is thought to contribute to its profound mineralocorticoid potency .
In vitro studies using human liver microsomes and cytosol have identified only two metabolites:
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20β-dihydrofluorocortisol
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6β-hydroxyfluorocortisol
Clinical Evidence and Efficacy
The evidence base for fludrocortisone varies considerably across its different indications.
Evidence for Orthostatic Hypotension
A systematic review of fludrocortisone for orthostatic hypotension identified significant limitations in the available evidence:
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Only 13 studies with 513 participants were identified
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Just three were randomized controlled trials (RCTs), including only 28 participants
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RCTs were short-term (2-3 weeks) and focused only on patients with diabetes or Parkinson disease
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Risk of bias varied across studies (two with unclear risk, one with low risk)
System | Adverse Effects |
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Cardiovascular | Hypertension, edema, congestive heart failure (particularly with excessive sodium retention) |
Electrolyte | Hypokalemia, sodium retention, fluid retention |
Musculoskeletal | Muscle weakness, steroid myopathy, loss of muscle mass, osteoporosis, vertebral compression fractures, aseptic necrosis of femoral and humeral heads, pathologic fractures |
Gastrointestinal | Peptic ulcer with possible perforation and hemorrhage, pancreatitis, abdominal distention, ulcerative esophagitis |
Dermatologic | Impaired wound healing, thin fragile skin, bruising, petechiae, ecchymoses, facial erythema, increased sweating, subcutaneous fat atrophy |
Neurological | Convulsions, increased intracranial pressure, vertigo, headache, mental disturbances |
Endocrine | Menstrual irregularities, Cushingoid state, growth suppression in children |
These potential adverse effects highlight the importance of appropriate patient selection, dosing, and monitoring when prescribing fludrocortisone .
Contraindications and Precautions
Contraindications
Fludrocortisone is contraindicated in patients with systemic fungal infections due to potential immunosuppressive effects that could worsen such infections .
Precautions and Monitoring
Due to its potent effects on sodium retention, fludrocortisone use should be carefully considered and monitored. The medication may mask signs of infection, and decreased resistance to infection may occur during therapy. If infection develops during treatment, it should be promptly managed with appropriate antimicrobial therapy .
Long-term use requires monitoring for potential complications including:
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Posterior subcapsular cataracts
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Electrolyte imbalances
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Increased blood pressure
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Signs of Cushing's syndrome
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Growth suppression in pediatric patients
Comparative Efficacy
Limited direct comparative data exists for fludrocortisone versus other agents for its various indications.
Comparison in Orthostatic Hypotension
In orthostatic hypotension associated with Parkinson disease, very low-certainty evidence suggests:
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